molecular formula C15H15NO6 B8763889 Dimethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)pentanedioate CAS No. 39739-04-3

Dimethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)pentanedioate

Cat. No. B8763889
CAS RN: 39739-04-3
M. Wt: 305.28 g/mol
InChI Key: AGWBTFOIAUGNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)pentanedioate is a useful research compound. Its molecular formula is C15H15NO6 and its molecular weight is 305.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)pentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)pentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39739-04-3

Product Name

Dimethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)pentanedioate

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

dimethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate

InChI

InChI=1S/C15H15NO6/c1-21-12(17)8-7-11(15(20)22-2)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,11H,7-8H2,1-2H3

InChI Key

AGWBTFOIAUGNNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of L-glutamic acid dimethyl ester (2.0 g, 11.4 mmol) and phthalic anhydride (1.7 g, 11.4 mmol) in acetic acid (30 mL) is heated to refluxed for one hour. The solvent is removed in vacuo to yield dimethyl 2-(1,3-dioxoisoindolin-2-yl)-pentane-1,5-dioate which is further purified through chromatography.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl 2-(1,3-dihydro-1-oxo-3-thioxo-2H-isoindol-2-yl) -pentanedioate (208) and Dimethyl 2-(1,3-dihydro-1,3-dithioxo-2H-isoindol-2-yl)-pentanedioate (209). A mixture of compound 207 (144 mg, 0.47 mmol) and LR (191 mg, 0.47 mmol) in toluene was stirred in a 110° C. oil bath for 10 h. The solvent was then evaporated and the residue was purified by column chromatography, (silica gel) using CH2Cl2 as the eluent, to obtain compound 209 (17 mg, 11%) as a dark red oil. Thereafter, using CH2Cl2:EtOAc (10:1) as the eluent the more polar component 208 (105 mg, 70%) was obtained as a red oil.
Name
208
Quantity
105 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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